N-(4-chloro-3-formylbenzyl)propionamide
Description
N-(4-Chloro-3-formylbenzyl)propionamide is a synthetic organic compound characterized by a propionamide group attached to a benzyl moiety substituted with chlorine and formyl groups at the 4- and 3-positions, respectively. The formyl group may enhance reactivity for further derivatization, while the chloro substituent could influence electronic properties and biological interactions.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[(4-chloro-3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(15)13-6-8-3-4-10(12)9(5-8)7-14/h3-5,7H,2,6H2,1H3,(H,13,15) |
InChI Key |
AUCUDBCYQKIAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC(=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-formylbenzyl)propionamide typically involves the reaction of 4-chloro-3-formyl-benzyl chloride with propionamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-formylbenzyl)propionamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(4-Chloro-3-carboxy-benzyl)-propionamide.
Reduction: N-(4-Chloro-3-hydroxymethyl-benzyl)-propionamide.
Substitution: N-(4-Substituted-3-formyl-benzyl)-propionamide.
Scientific Research Applications
N-(4-chloro-3-formylbenzyl)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-formylbenzyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Chloro-Substituted Benzyl Propionamides
Compounds with chloro-substituted benzyl groups attached to propionamide exhibit diverse reactivities and applications:
- N-(4-Pyrazolylmethyl)Propionamide Derivatives: describes the synthesis of N-substituted propionamides via nucleophilic substitution of 4-chloromethylpyrazole (1b) with propionamide. The resulting compounds (e.g., 6 and 7) showed moderate yields (~40–60%), highlighting the influence of the pyrazole ring on reactivity.
- Quinoline-Based Chloro-Propionamides: A patent () discloses a complex propionamide derivative with a quinoline core, chloro substituent, and tetrahydrofuran ether. While the exact biological activity is unspecified, such structural complexity underscores the role of chloro and heterocyclic groups in enhancing binding affinity in medicinal compounds. The formyl group in the target compound could similarly serve as a site for covalent interactions in drug design .
Heterocyclic Propionamide Derivatives
- N-(5-Methyl-[1,3,4]Thiadiazol-2-yl)Propionamide: This compound () demonstrated potent anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells. The thiadiazole ring likely contributes to its anticancer properties through hydrogen bonding and π-π interactions. By comparison, the benzyl group in N-(4-chloro-3-formylbenzyl)propionamide may prioritize membrane permeability, while the formyl group could enable Schiff base formation with biological targets .
- DPP-IV Inhibitors with Propionamide Moieties: highlights a pyrrolidine-based propionamide derivative designed as a DPP-IV inhibitor for type 2 diabetes. The presence of hydroxyl and amino groups in this compound contrasts with the chloro and formyl substituents in the target molecule, illustrating how functional group variation tailors therapeutic mechanisms .
Data Table: Key Structural and Functional Comparisons
Key Research Findings and Implications
- Synthetic Challenges : The formyl group in this compound may complicate synthesis due to its electrophilicity, requiring controlled conditions to avoid side reactions (e.g., imine formation). By contrast, ’s pyrazole derivatives were synthesized efficiently via nucleophilic substitution .
- The chloro and formyl groups could synergize for dual reactivity in prodrug designs .
- Therapeutic Versatility : Propionamide derivatives span anticancer, antidiabetic, and polymer applications. The target compound’s formyl group positions it as a candidate for covalent inhibitors or crosslinking agents in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
